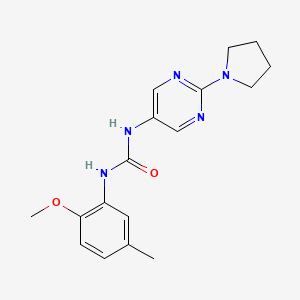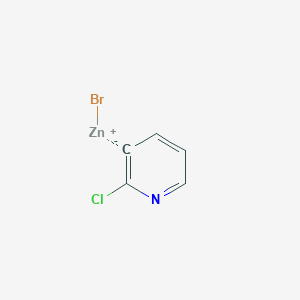
2-Chloro-3-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-pyridylzinc bromide is a chemical compound with the molecular formula C5H3BrClNZn . It is typically found in a 0.50 M solution in Tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom attached to the second carbon and a zinc-bromide group attached to the third carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, alkyl halides like this compound are known to undergo both substitution and elimination reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.83102 . It is typically found in a liquid form when in a 0.50 M solution in Tetrahydrofuran .Scientific Research Applications
Direct Preparation and Coupling Reaction
A study by Kim & Rieke (2010) outlines a synthetic approach to the preparation of 2-pyridyl and 3-pyridylzinc bromides. They used Rieke zinc with bromopyridines, demonstrating a variety of electrophile couplings to yield corresponding cross-coupling products. This process is significant for the direct preparation of organozinc reagents like 2-Chloro-3-pyridylzinc bromide, contributing to advancements in organic synthesis (Kim & Rieke, 2010).
Heterocyclic Organozinc and Organomanganese Compounds
Another research by Kim & Rieke (2010) highlights the practical synthetic route for preparing 2-pyridyl and 3-pyridyl derivatives using stable 2-pyridylzinc bromides and 3-pyridylzinc bromides. This study emphasizes the ease of preparation of organozinc reagents through the direct insertion of active zinc into corresponding bromopyridines. The resulting organozinc compounds were effectively used in various coupling reactions, indicating the versatility of these compounds in organic synthesis (Kim & Rieke, 2010).
Negishi Coupling of 2-Pyridylzinc Bromide
In the context of Negishi coupling, a study by Coleridge et al. (2010) reports the efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides. The study confirms the excellent stability of 2-pyridylzinc bromide, underlining the synthetic value of organozinc reagents in sensitive heterocyclic nucleophile cross-coupling reactions. This research could apply to this compound, considering its similar chemical structure and reactivity (Coleridge et al., 2010).
2-Pyridyl Derivatives Synthesis
Kim & Rieke (2009) developed a method for the direct preparation of 2-pyridylzinc bromide, followed by coupling reactions with acid chlorides, even without transition metal catalysts. Their work showcases the potential of 2-pyridylzinc bromide in synthesizing 2-pyridylaryl compounds and bipyridines, which is relevant for understanding the synthetic applications of this compound (Kim & Rieke, 2009).
Safety and Hazards
Properties
IUPAC Name |
bromozinc(1+);2-chloro-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVTITXTNPMOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)
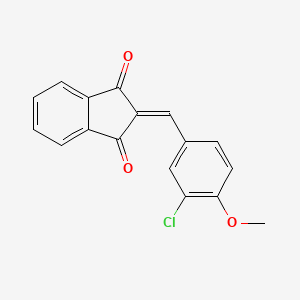

![N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438411.png)


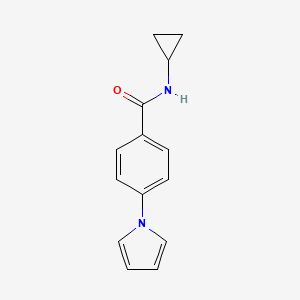

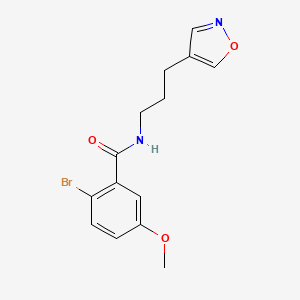
![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)

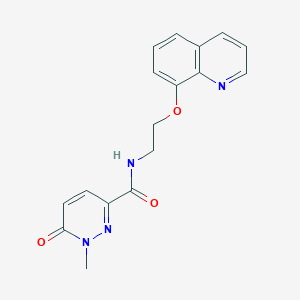
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)
